
3-(3-Chloro-5-fluorophenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Chloro-5-fluorophenyl)propiophenone” is a chemical compound . It is a chiral compound that has been used as an antidepressant drug . It is a racemic mixture of two enantiomers, one of which is active and the other inactive .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The compound is synthesized using phenylacetone and chlorine gas Cl2 as raw materials, aluminium trichloride as a catalyst, and 1,2-ethylene dichloride as a solvent . The processes include chloridization, low-temperature hydrolysis, water-washing and stratification, reduced pressure distillation, and rectification .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C15H12ClFO . The InChI code for the compound is 1S/C15H12ClFO/c16-13-8-11(9-14(17)10-13)6-7-15(18)12-4-2-1-3-5-12/h1-5,8-10H,6-7H2 .Chemical Reactions Analysis
“this compound” can undergo several chemical reactions . For instance, it can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method .Scientific Research Applications
Synthesis and Spectral Analysis : Researchers have used compounds similar to 3-(3-Chloro-5-fluorophenyl)propiophenone in the synthesis and spectral analysis of new chemical compounds. For example, Satheeshkumar et al. (2017) synthesized compounds from related benzophenones and studied their photophysical properties, FT-NMR spectra, and molecular electrostatic potential, which are crucial for understanding chemical reactivity (Satheeshkumar et al., 2017).
Copolymer Synthesis : Compounds with structures similar to this compound have been used in the synthesis of novel copolymers. For instance, Kim et al. (1999) explored the synthesis and characterization of copolymers using trisubstituted ethylenes, which are relevant in materials science for creating new materials with unique properties (Kim et al., 1999).
Pharmacological Applications : The structure of this compound is related to compounds studied for their pharmacological potential. Ikram et al. (2015) synthesized new derivatives based on thiophene and evaluated their biofilm inhibition and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).
Material Science : Compounds structurally related to this compound have been used in material science for the development of new substances. For example, Allcock et al. (1991) studied the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, which are significant for developing new materials with specific properties (Allcock et al., 1991).
Analytical Chemistry : The compound has been involved in studies aiming to improve analytical methods in chemistry. Denton et al. (2017) developed a method for detecting and quantifying impurities in 3-chloro-5-fluorophenol, a related compound, which is crucial in ensuring the quality of pharmaceutical materials (Denton et al., 2017).
Biological Studies : Naganagowda et al. (2012) synthesized new derivatives of 3-chloro-1-benzothiophene-2-carbonylchloride, a compound structurally similar to this compound, and evaluated their antibacterial and antifungal activities, which is important in the development of new antimicrobial agents (Naganagowda et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-8-11(9-14(17)10-13)6-7-15(18)12-4-2-1-3-5-12/h1-5,8-10H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVGTRSOJXHWSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644933 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898750-01-1 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

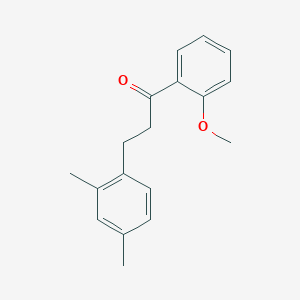

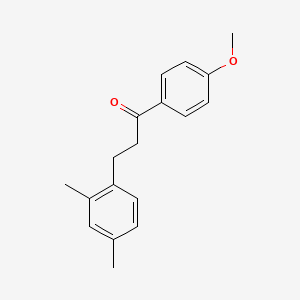
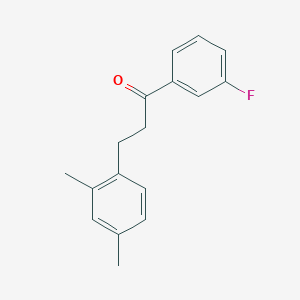

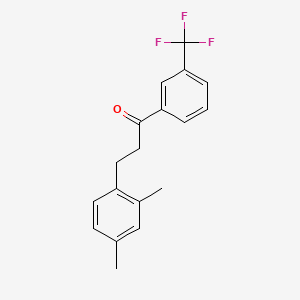
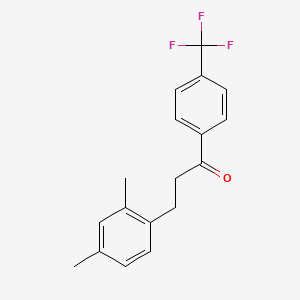
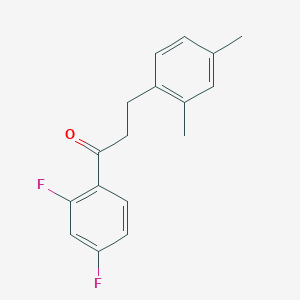
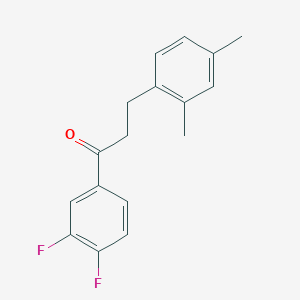
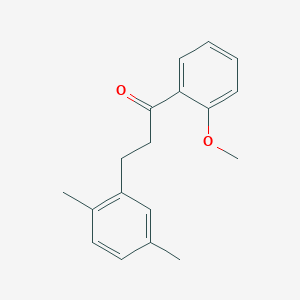
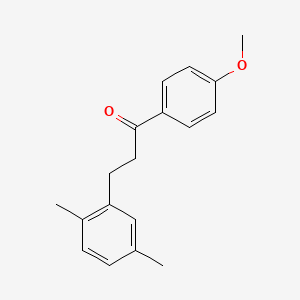

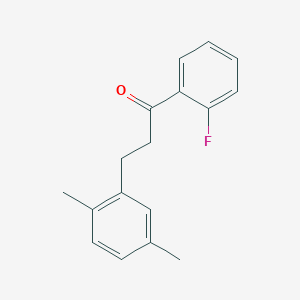
![3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327712.png)